molecular formula C15H21N5O B5904483 N-(1-isopropyl-5-methyl-1H-1,2,4-triazol-3-yl)-N'-(4-methylbenzyl)urea

N-(1-isopropyl-5-methyl-1H-1,2,4-triazol-3-yl)-N'-(4-methylbenzyl)urea

Cat. No. B5904483
M. Wt: 287.36 g/mol
InChI Key: CALGNGHRFVBSKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-isopropyl-5-methyl-1H-1,2,4-triazol-3-yl)-N'-(4-methylbenzyl)urea, also known as IMBCU, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various areas of research, including cancer treatment, drug development, and agriculture.

Scientific Research Applications

N-(1-isopropyl-5-methyl-1H-1,2,4-triazol-3-yl)-N'-(4-methylbenzyl)urea has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in cancer treatment. Studies have shown that N-(1-isopropyl-5-methyl-1H-1,2,4-triazol-3-yl)-N'-(4-methylbenzyl)urea has potent anti-tumor activity against various types of cancer cells, including breast cancer, lung cancer, and prostate cancer. N-(1-isopropyl-5-methyl-1H-1,2,4-triazol-3-yl)-N'-(4-methylbenzyl)urea has also been shown to inhibit the growth and migration of cancer cells.
N-(1-isopropyl-5-methyl-1H-1,2,4-triazol-3-yl)-N'-(4-methylbenzyl)urea has also shown potential in drug development. Studies have shown that N-(1-isopropyl-5-methyl-1H-1,2,4-triazol-3-yl)-N'-(4-methylbenzyl)urea can inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in Alzheimer's disease. N-(1-isopropyl-5-methyl-1H-1,2,4-triazol-3-yl)-N'-(4-methylbenzyl)urea has also been shown to inhibit the activity of cyclooxygenase-2, which is involved in inflammation.
N-(1-isopropyl-5-methyl-1H-1,2,4-triazol-3-yl)-N'-(4-methylbenzyl)urea has also been studied for its potential applications in agriculture. Studies have shown that N-(1-isopropyl-5-methyl-1H-1,2,4-triazol-3-yl)-N'-(4-methylbenzyl)urea can inhibit the growth of various plant pathogens, including fungi and bacteria. N-(1-isopropyl-5-methyl-1H-1,2,4-triazol-3-yl)-N'-(4-methylbenzyl)urea has also been shown to increase the growth and yield of various crops.

Mechanism of Action

The mechanism of action of N-(1-isopropyl-5-methyl-1H-1,2,4-triazol-3-yl)-N'-(4-methylbenzyl)urea is not fully understood. However, studies have shown that N-(1-isopropyl-5-methyl-1H-1,2,4-triazol-3-yl)-N'-(4-methylbenzyl)urea can inhibit the activity of various enzymes and signaling pathways. N-(1-isopropyl-5-methyl-1H-1,2,4-triazol-3-yl)-N'-(4-methylbenzyl)urea has been shown to inhibit the activity of cyclooxygenase-2, which is involved in inflammation. N-(1-isopropyl-5-methyl-1H-1,2,4-triazol-3-yl)-N'-(4-methylbenzyl)urea has also been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in Alzheimer's disease. N-(1-isopropyl-5-methyl-1H-1,2,4-triazol-3-yl)-N'-(4-methylbenzyl)urea has also been shown to inhibit the activity of various kinases, including protein kinase C and mitogen-activated protein kinase, which are involved in cell signaling.
Biochemical and Physiological Effects:
N-(1-isopropyl-5-methyl-1H-1,2,4-triazol-3-yl)-N'-(4-methylbenzyl)urea has been shown to have various biochemical and physiological effects. Studies have shown that N-(1-isopropyl-5-methyl-1H-1,2,4-triazol-3-yl)-N'-(4-methylbenzyl)urea can inhibit the growth and migration of cancer cells. N-(1-isopropyl-5-methyl-1H-1,2,4-triazol-3-yl)-N'-(4-methylbenzyl)urea has also been shown to inhibit the activity of various enzymes and signaling pathways. N-(1-isopropyl-5-methyl-1H-1,2,4-triazol-3-yl)-N'-(4-methylbenzyl)urea has been shown to inhibit the activity of cyclooxygenase-2, which is involved in inflammation. N-(1-isopropyl-5-methyl-1H-1,2,4-triazol-3-yl)-N'-(4-methylbenzyl)urea has also been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(1-isopropyl-5-methyl-1H-1,2,4-triazol-3-yl)-N'-(4-methylbenzyl)urea in lab experiments is its potent anti-tumor activity against various types of cancer cells. N-(1-isopropyl-5-methyl-1H-1,2,4-triazol-3-yl)-N'-(4-methylbenzyl)urea has also been shown to inhibit the activity of various enzymes and signaling pathways, making it a promising compound for drug development. However, one of the limitations of using N-(1-isopropyl-5-methyl-1H-1,2,4-triazol-3-yl)-N'-(4-methylbenzyl)urea in lab experiments is its complex synthesis process, which can be time-consuming and costly.

Future Directions

There are several future directions for the research on N-(1-isopropyl-5-methyl-1H-1,2,4-triazol-3-yl)-N'-(4-methylbenzyl)urea. One direction is to further investigate its potential applications in cancer treatment. Studies can be conducted to determine the optimal dosage and administration methods of N-(1-isopropyl-5-methyl-1H-1,2,4-triazol-3-yl)-N'-(4-methylbenzyl)urea. Another direction is to further investigate its potential applications in drug development. Studies can be conducted to determine the efficacy of N-(1-isopropyl-5-methyl-1H-1,2,4-triazol-3-yl)-N'-(4-methylbenzyl)urea in treating Alzheimer's disease and other neurological disorders. Another direction is to further investigate its potential applications in agriculture. Studies can be conducted to determine the optimal dosage and administration methods of N-(1-isopropyl-5-methyl-1H-1,2,4-triazol-3-yl)-N'-(4-methylbenzyl)urea for crop protection and growth.

Synthesis Methods

N-(1-isopropyl-5-methyl-1H-1,2,4-triazol-3-yl)-N'-(4-methylbenzyl)urea can be synthesized through a multi-step process involving the reaction of various chemicals. The synthesis process involves the reaction of 4-methylbenzyl chloride with potassium cyanate to form N-(4-methylbenzyl)carbamoyl cyanide. This intermediate is then reacted with 1-isopropyl-5-methyl-1H-1,2,4-triazole-3-carboxylic acid to form N-(1-isopropyl-5-methyl-1H-1,2,4-triazol-3-yl)-N'-(4-methylbenzyl)urea. The final product is then purified through crystallization to obtain pure N-(1-isopropyl-5-methyl-1H-1,2,4-triazol-3-yl)-N'-(4-methylbenzyl)urea.

properties

IUPAC Name

1-[(4-methylphenyl)methyl]-3-(5-methyl-1-propan-2-yl-1,2,4-triazol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O/c1-10(2)20-12(4)17-14(19-20)18-15(21)16-9-13-7-5-11(3)6-8-13/h5-8,10H,9H2,1-4H3,(H2,16,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CALGNGHRFVBSKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)NC2=NN(C(=N2)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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